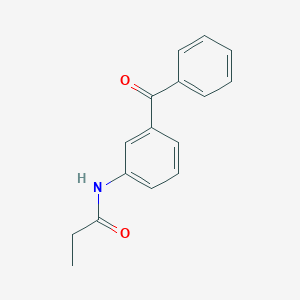![molecular formula C19H23N5O B249545 (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B249545.png)
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, a phenyl group, and a benzylamine moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the tetrazole-phenyl intermediate with the benzylamine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- (3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine
- (3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethyl}amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the benzylamine moiety allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
特性
分子式 |
C19H23N5O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
3-methyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C19H23N5O/c1-15(2)11-12-20-14-16-7-6-10-18(13-16)25-19-21-22-23-24(19)17-8-4-3-5-9-17/h3-10,13,15,20H,11-12,14H2,1-2H3 |
InChIキー |
KYBRVWURDAAHFO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
正規SMILES |
CC(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)



![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)

![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)

![ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B249489.png)
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
